
2-Pyrrolidin-1-ylmethyl-piperidin
Übersicht
Beschreibung
Es ist wirksam bei der Behandlung von Rinder-Atemwegserkrankungen und enzootischer Pneumonie, die durch Mannheimia haemolytica und Pasteurella multocida bei Rindern und Schafen verursacht werden . Micotil ist bekannt für seine lang anhaltende Wirkung und seine Fähigkeit, den Infektionsherd zu bekämpfen, und arbeitet dabei mit dem Immunsystem zusammen .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1. Melanocortin Receptor Agonism
A significant application of 2-Pyrrolidin-1-ylmethyl-piperidine is its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and sexual function. Compounds that target MCR4 are being investigated for their potential to treat conditions such as:
- Obesity : By reducing appetite and increasing metabolic rate.
- Sexual Dysfunction : Addressing disorders like hypoactive sexual desire disorder and erectile dysfunction.
- Diabetes : Enhancing glucose tolerance and decreasing insulin resistance .
1.2. Neuroprotective Effects
Research indicates that derivatives of piperidine compounds, including 2-Pyrrolidin-1-ylmethyl-piperidine, exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit enzymes like acetylcholinesterase, which is crucial for maintaining cognitive function .
Case Studies and Research Findings
Broader Pharmaceutical Applications
The broader category of piperidine and pyrrolidine derivatives includes compounds that have shown promise in various therapeutic areas:
- Cancer Therapy : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents.
- Antimicrobial Activity : Certain compounds exhibit activity against bacterial strains, including MRSA and tuberculosis .
- Pain Management : Research has explored the use of piperidine derivatives as analgesics through their interaction with opioid receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tilmicosin wird aus Tylosin synthetisiert, einem weiteren Makrolid-Antibiotikum. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die chemischen Umwandlungen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von Tilmicosin beinhaltet die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die behördlichen Anforderungen an Tierarzneimittel zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tilmicosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tilmicosin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Tilmicosin verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Tilmicosin-Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Tilmicosin-Derivate mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden auf ihre mögliche Verwendung in der Veterinärmedizin untersucht .
Wirkmechanismus
Tilmicosin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively stops bacterial growth and replication . Tilmicosin also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tylosin: Ein Makrolid-Antibiotikum, das Tilmicosin ähnelt und in der Veterinärmedizin zur Behandlung von Atemwegsinfektionen eingesetzt wird.
Erythromycin: Ein weiteres Makrolid-Antibiotikum, das in der Human- und Veterinärmedizin eingesetzt wird.
Azithromycin: Ein weit verbreitetes Makrolid-Antibiotikum mit einem breiteren Wirkungsspektrum.
Einzigartigkeit
Tilmicosin ist einzigartig aufgrund seiner lang anhaltenden Wirkung und seiner Fähigkeit, den Infektionsherd in der Lunge zu bekämpfen. Es ist speziell für die veterinärmedizinische Anwendung formuliert und hat eine verbesserte Aktivität gegen bestimmte Bakterienstämme im Vergleich zu anderen Makroliden .
Biologische Aktivität
2-Pyrrolidin-1-ylmethyl-piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The molecular formula for 2-Pyrrolidin-1-ylmethyl-piperidine is with a molecular weight of approximately 178.28 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which contributes to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 178.28 g/mol |
CAS Number | 885951-15-5 |
Chemical Formula |
Biological Activity
Research indicates that 2-Pyrrolidin-1-ylmethyl-piperidine exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of piperidine, including 2-Pyrrolidin-1-ylmethyl-piperidine, possess antimicrobial properties. For instance, piperidine derivatives have been tested against various strains of bacteria and fungi, demonstrating significant inhibition of growth. A notable study reported the synthesis of novel piperidine derivatives with effective antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
2. Antitumor Activity
Compounds containing piperidine structures have been explored for their potential in cancer therapy. Research has indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the disruption of cellular integrity and function .
3. Neuroprotective Effects
Some studies have indicated that piperidine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by providing antioxidant activity. This suggests their potential application in treating neurodegenerative diseases .
The biological activity of 2-Pyrrolidin-1-ylmethyl-piperidine is largely attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular proteins, modulating signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic processes or disease pathways.
Case Studies
Several case studies have highlighted the effectiveness of piperidine derivatives:
Case Study 1: Antifungal Activity
A study synthesized six novel piperidine-based compounds and evaluated their antifungal activity against clinical isolates of Candida auris. The results demonstrated that certain derivatives not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in fungal cells, indicating their potential as therapeutic agents against resistant fungal infections .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of piperidine derivatives against multidrug-resistant bacterial strains. The study found that specific derivatives exhibited low nanomolar activity against Acinetobacter baumannii and other Gram-positive bacteria, showcasing their potential as new antibiotics .
Eigenschaften
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJCBYJAVZCDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100158-63-2 | |
Record name | 100158-63-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?
A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []
- Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []
- Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []
Q2: What is the significance of the observed in vivo analgesic activity of these compounds?
A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []
- Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []
- Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.